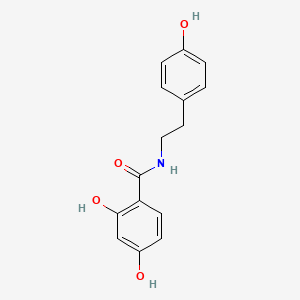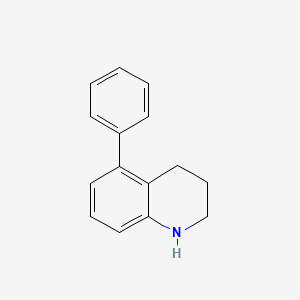
Quinoline-3,5-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline-3,5-dicarboxylic acid is a heterocyclic aromatic organic compound with a quinoline backbone. It is characterized by the presence of two carboxylic acid groups at the 3rd and 5th positions of the quinoline ring. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Quinoline-3,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of quinoline derivatives. For instance, quinoline can be oxidized using oxidants such as potassium permanganate, ozone, or hydrogen peroxide . Another method involves the use of α,β-unsaturated aldehydes as starting materials, which undergo cyclization reactions to form the quinoline ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The use of electrolysis, where quinoline is oxidized in the presence of sulfuric acid using a lead dioxide electrode, is one such method . Additionally, ozonolysis of quinoline in a continuous flow reactor has been explored for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-N-oxide or further oxidized to produce pyridine-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert it into quinoline derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Pyridine-2,3-dicarboxylic acid.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Quinoline-3,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is used in the production of dyes, pigments, and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of quinoline-3,5-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For example, it can act as an NMDA receptor agonist, influencing neurotransmission in the brain . Additionally, it can form complexes with metal ions, leading to the generation of reactive oxygen species that can induce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolinic acid:
Pyridine-2,3-dicarboxylic acid: Another dicarboxylic acid with a pyridine backbone, used in similar applications.
Uniqueness
Quinoline-3,5-dicarboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its role as a precursor in the synthesis of various bioactive compounds highlight its significance in research and industry.
Eigenschaften
Molekularformel |
C11H7NO4 |
|---|---|
Molekulargewicht |
217.18 g/mol |
IUPAC-Name |
quinoline-3,5-dicarboxylic acid |
InChI |
InChI=1S/C11H7NO4/c13-10(14)6-4-8-7(11(15)16)2-1-3-9(8)12-5-6/h1-5H,(H,13,14)(H,15,16) |
InChI-Schlüssel |
PTROYPSWYLRXND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=C(C=NC2=C1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



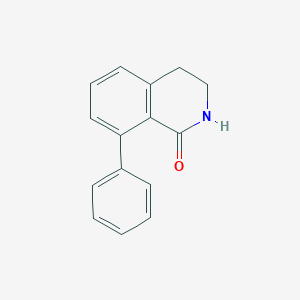


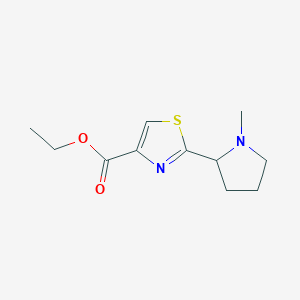
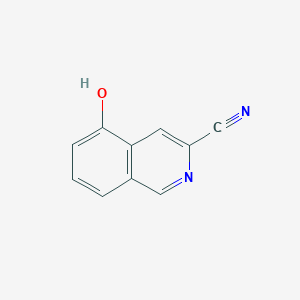
![Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate](/img/structure/B13661084.png)
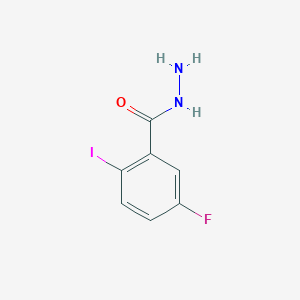
![4-(7-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13661089.png)
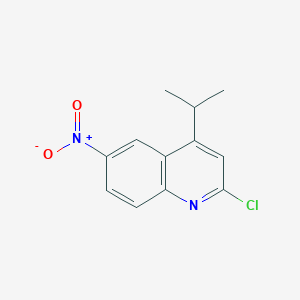
![9-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13661106.png)

